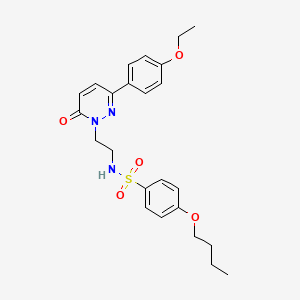
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile is a complex organic compound featuring a thiazolidine ring, a benzonitrile group, and a trifluoromethoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is the reaction of a Schiff base with thioacetic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF) to form the thiazolidine ring . The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the benzonitrile group is typically added through a cyanation reaction using reagents like copper(I) cyanide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
Thiazolidine derivatives: Compounds like 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one.
Benzonitrile derivatives: Compounds such as 4-cyanobiphenyl.
Uniqueness
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive molecules and advanced materials .
属性
IUPAC Name |
4-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-7-5-14(6-8-15)17-23(9-10-26-17)16(24)13-3-1-12(11-22)2-4-13/h1-8,17H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZJBYNZUNMPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
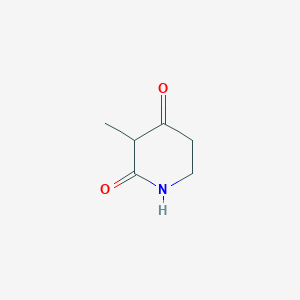
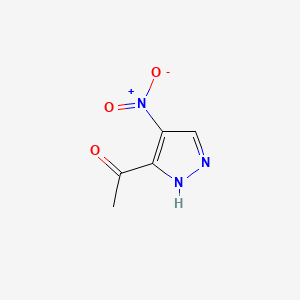
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)
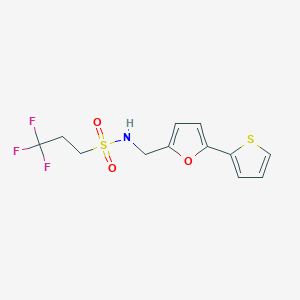
![ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
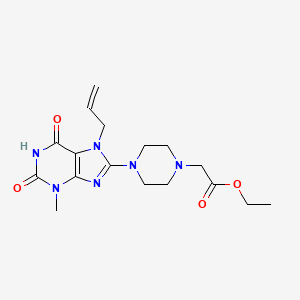
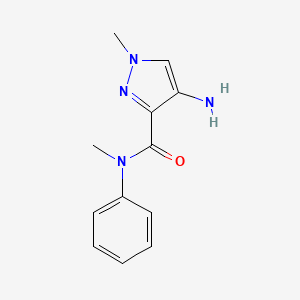
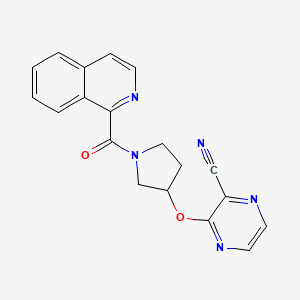
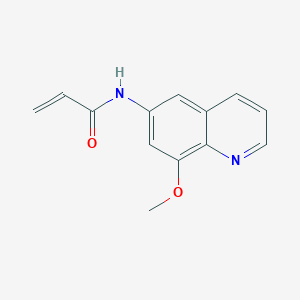
![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)
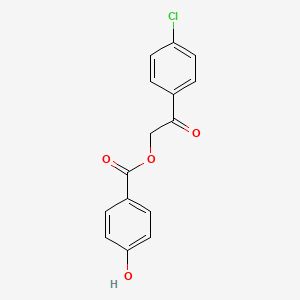
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)
![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide](/img/structure/B2375355.png)
